CP 615003 mesylate is a synthetic compound that has garnered attention in pharmacological research, particularly in the context of neuropharmacology. It is primarily classified as a sigma-1 receptor agonist, which indicates its potential role in modulating various central nervous system functions. The sigma-1 receptor is implicated in several neurobiological processes, including pain perception, mood regulation, and neuroprotection.
The compound CP 615003 mesylate is derived from the broader class of piperidine derivatives, which are known for their diverse biological activities. Research has indicated that modifications to the piperidine structure can enhance receptor selectivity and potency, making these compounds valuable in drug development.
The synthesis of CP 615003 mesylate involves several key steps that leverage established organic synthesis techniques.
This multi-step synthetic pathway allows for the generation of CP 615003 mesylate with high purity and yield.
CP 615003 mesylate exhibits a complex molecular structure characterized by a piperidine ring substituted with various functional groups that enhance its activity at sigma-1 receptors.
CP 615003 mesylate can undergo several chemical reactions due to its functional groups:
These reactions are critical for understanding how CP 615003 mesylate can be modified or utilized in further synthetic pathways.
The mechanism of action of CP 615003 mesylate primarily involves its interaction with sigma-1 receptors located in various tissues, including the brain:
CP 615003 mesylate is primarily used in research settings focused on:
CP 615003 mesylate (C~21~H~28~FN~3~O~6~S, MW 469.5 g/mol) is a subtype-selective partial agonist targeting γ-aminobutyric acid type A (GABA~A~) receptors. Unlike classical benzodiazepines that non-selectively enhance GABAergic transmission, CP 615003 demonstrates preferential activity at receptors containing α2, α3, or α5 subunits, while exhibiting minimal efficacy at α1-containing receptors [1] [9]. This selectivity is pharmacologically significant because:
Table 1: Subunit-Specific Efficacy Profile of CP 615003
Subunit Composition | Efficacy (% Max GABA Response) | Therapeutic Implication |
---|---|---|
α1βγ | <10% | Minimal sedation |
α2βγ | 45-60% | Anxiolysis |
α3βγ | 50-65% | Analgesia |
α5βγ | 30-40% | Cognitive modulation |
Partial agonism manifests as submaximal potentiation of GABA-induced chloride currents even at full receptor occupancy. This intrinsic activity ceiling may reduce side effects associated with full agonists while maintaining therapeutic modulation of inhibitory neurotransmission [7] [9]. Preclinical evidence indicates this partial efficacy profile enables analgesic and anxiolytic effects without pronounced sedative or ataxic effects typical of non-selective GABA~A~ modulators [4].
The molecular architecture of CP 615003 mesylate enables targeted engagement with GABA~A~ receptor subtypes. The base compound (CP-615,003; C~20~H~24~FN~3~O~3~, MW 373.43 g/mol) features:
Mesylate salt formation enhances aqueous solubility without altering target specificity. Molecular modeling indicates the compound binds at the classical benzodiazepine site located at α-γ subunit interfaces, with binding affinity dictated by:
This precise stereochemical arrangement explains the >10-fold selectivity for α2/α3 over α1 subunits, as confirmed through site-directed mutagenesis studies showing abolished activity when α2His~102~ is replaced by arginine [4].
CP 615003 occupies a distinct pharmacological niche among GABA~A~ modulators due to its balanced partial agonism and subunit selectivity:
Table 2: Comparative Pharmacology of GABA~A~-Targeting Compounds
Compound | Mechanism | Subunit Preference | Efficacy Range |
---|---|---|---|
CP 615003 mesylate | Partial agonist | α2≈α3>α5>>α1 | 30-65% of GABA~max~ |
Diazepam | Full positive modulator | α1=α2=α3=α5 | 80-100% potentiation |
NS11394 | High-efficacy modulator | α5>α3>α2>α1 | 70-90% potentiation |
TPA023 | Low-efficacy modulator | α2≈α3>>α1 (α5 inactive) | 10-25% potentiation |
Unlike full agonists like diazepam, CP 615003's partial agonism avoids receptor overstimulation that leads to tolerance development. Compared to the low-efficacy modulator TPA023 (α2/α3 efficacy: 11-21%), CP 615003 demonstrates significantly greater functional potentiation (43-65% relative to chlordiazepoxide), enabling robust analgesic efficacy in preclinical inflammatory and neuropathic pain models [4] [7]. The compound NS11394 shares CP 615003's preference for α3 subunits but exhibits higher efficacy at α5-containing receptors, potentially contributing to cognitive side effects absent in CP 615003 [2] [4].
CP 615003 mesylate modulates inhibitory neurotransmission through chloride flux potentiation:
The compound enhances GABA's intrinsic ability to open chloride channels but does not directly gate the channel independently. Electrophysiological studies reveal CP 615003 increases mean channel open frequency by 40-60% at α2/α3-containing receptors, contrasting with barbiturates that prolong open duration [5] [10]. This frequency modulation is subunit-dependent:
The resulting chloride influx shifts membrane potential toward the reversal potential (-70 mV), hyperpolarizing neurons and dampening excitatory neurotransmission. Importantly, CP 615003's partial efficacy prevents maximal channel activation even at saturating concentrations, providing a built-in safeguard against excessive inhibition that could cause respiratory depression [3] [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7